

InChI key and SMILES for (2-Chloro-4-nitrophenoxy)acetic acid

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Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetic acid

Cat. No.: B1296032

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Technical Guide: (2-Chloro-4-nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Core Identifiers and Properties

This document provides a comprehensive technical overview of **(2-Chloro-4-nitrophenoxy)acetic acid**, a compound of interest in herbicidal and plant growth regulation research.

Identifier	Value
InChIKey	FYZKTYNLLVGHSM-UHFFFAOYSA-N [1]
SMILES	C1=CC(=C(C=C1--INVALID-LINK--[O-])Cl)OCC(=O)O [1]
Molecular Formula	C8H6ClNO5
Molecular Weight	231.59 g/mol

Synthesis

The primary method for the synthesis of **(2-Chloro-4-nitrophenoxy)acetic acid** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of the halide in chloroacetic acid by the phenoxide ion of 2-chloro-4-nitrophenolet.

Experimental Protocol: Synthesis of **(2-Chloro-4-nitrophenoxy)acetic acid**

This protocol is a generalized procedure based on the Williamson ether synthesis for phenoxyacetic acids.

Materials:

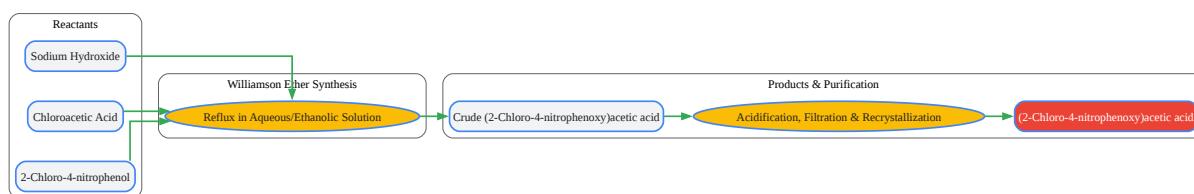
- 2-chloro-4-nitrophenolet
- Chloroacetic acid
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Water
- Ethanol (optional, as a co-solvent)

Procedure:

- Preparation of Sodium Chloroacetate: In a flask, dissolve chloroacetic acid in water and cool the solution in an ice bath. While stirring, slowly add a 30% aqueous solution of sodium hydroxide until the pH of the solution reaches 8-9. This forms a solution of sodium chloroacetate.
- Preparation of Sodium 2-chloro-4-nitrophenolet: In a separate reaction vessel, dissolve sodium hydroxide in a mixture of water and ethanol (if necessary for solubility). To this solution, slowly add 2-chloro-4-nitrophenolet with constant stirring. Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium phenoxide salt.

- Reaction: Add the previously prepared sodium chloroacetate solution to the sodium 2-chloro-4-nitrophenoxy solution. Heat the reaction mixture to reflux (approximately 102°C) and maintain this temperature for several hours (e.g., 5 hours) to allow the reaction to proceed to completion.
- Work-up and Purification:
 - After the reflux period, cool the reaction mixture to room temperature.
 - Acidify the mixture by adding 2.0 M hydrochloric acid until the pH is between 1 and 2. This will precipitate the crude **(2-Chloro-4-nitrophenoxy)acetic acid**.
 - Collect the precipitate by filtration and wash it several times with dilute hydrochloric acid.
 - Dry the crude product. For further purification, the crude product can be recrystallized from hot water or another suitable solvent.

Synthesis Workflow



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Caption: General workflow for the synthesis of **(2-Chloro-4-nitrophenoxy)acetic acid**.

Biological Activity and Mechanism of Action

(2-Chloro-4-nitrophenoxy)acetic acid belongs to the phenoxyacetic acid class of herbicides. These compounds are synthetic auxins, mimicking the action of the natural plant hormone indole-3-acetic acid (IAA).

Auxin-like Activity

At low concentrations, synthetic auxins can stimulate plant growth, while at higher concentrations, they induce uncontrolled, disorganized growth, leading to plant death. This selective action against broadleaf weeds has made them valuable herbicides in agriculture. The herbicidal activity of phenoxyacetic acids is influenced by the type and position of substituents on the aromatic ring.

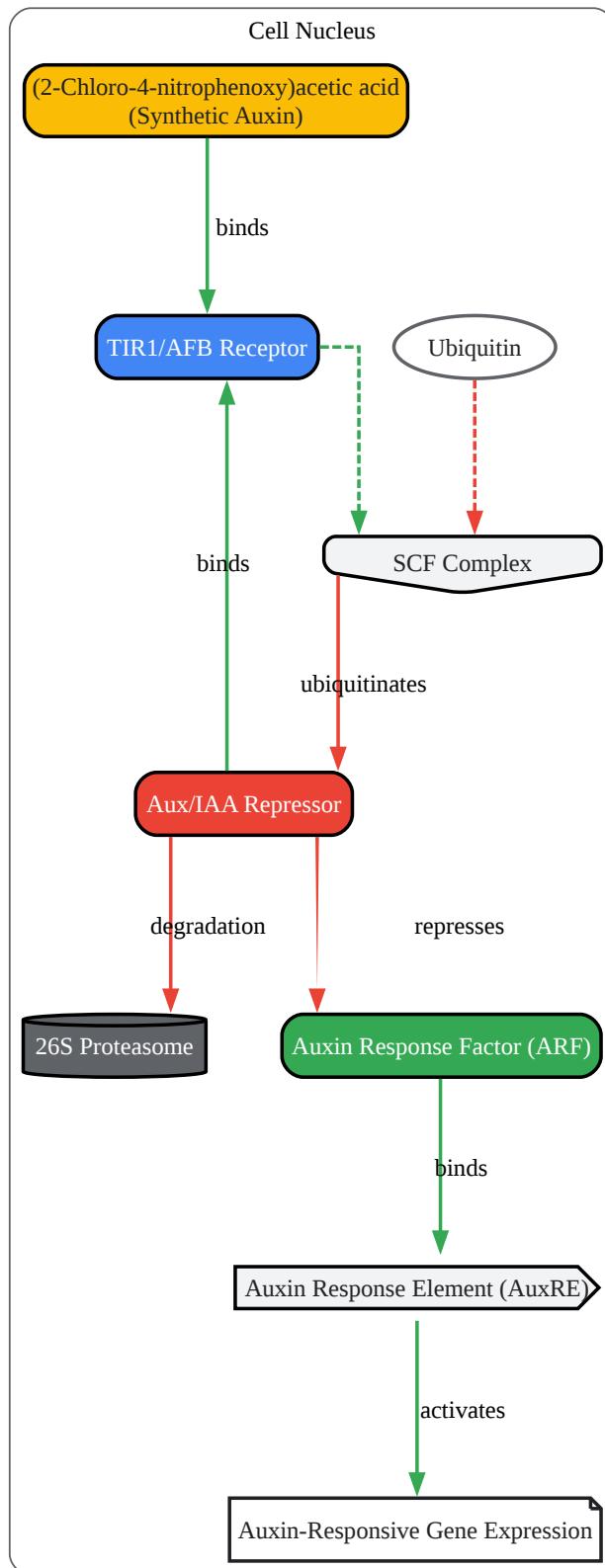
Mechanism of Action: The TIR1/AFB Pathway

The primary mechanism of action for auxin and synthetic auxins involves the SCFTIR1/AFB E3 ubiquitin ligase complex.

- Auxin Binding: In the presence of auxin, a ternary complex is formed between the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs (AUXIN SIGNALING F-BOX proteins, AFBs), the auxin molecule, and an Aux/IAA transcriptional repressor protein.
- Ubiquitination: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCFTIR1/AFB complex.
- Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then degraded by the 26S proteasome.
- Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes. This leads to the transcription of genes involved in various growth and developmental processes.

The uncontrolled activation of this pathway by high concentrations of synthetic auxins like **(2-Chloro-4-nitrophenoxy)acetic acid** leads to the phytotoxic effects observed in susceptible plants.

Signaling Pathway Diagram



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References

- 1. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
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